Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Description
Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a substituted indole derivative with a complex substitution pattern: a methyl ester at position 3, a hydroxyl group at position 5, an ethyl group at position 1, and a methyl group at position 2. This structure places it within a broader class of bioactive indole alkaloids and synthetic intermediates. Indole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The compound’s functional groups influence its solubility, stability, and reactivity, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 1-ethyl-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-14-8(2)12(13(16)17-3)10-7-9(15)5-6-11(10)14/h5-7,15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIMTGFENRNLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically requires reflux conditions and the use of a suitable solvent such as methanol .
Chemical Reactions Analysis
Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include methanesulfonic acid for oxidation and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
This analogue replaces the methyl ester (position 3) with an ethyl ester, increasing molecular weight (C14H17NO3 vs. C13H15NO3).
Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate
Here, the hydroxyl group (position 5) is acetylated. Acetylation typically reduces hydrogen-bonding capacity, altering solubility and crystallinity. This derivative may exhibit improved stability under acidic conditions due to reduced phenolic reactivity .
Methyl 5-methoxy-1H-indole-3-carboxylate
Replacing the hydroxyl group with methoxy eliminates hydrogen-bond donor capacity, increasing hydrophobicity. Such substitutions are common in prodrug design to enhance bioavailability .
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
This compound introduces an additional methyl group at position 1. Increased steric bulk at position 1 may hinder interactions with enzyme active sites, affecting biological activity .
Table 1: Structural and Physicochemical Comparison
Hydrogen-Bonding and Crystallography
The hydroxyl group at position 5 facilitates hydrogen-bonded networks, influencing crystal packing. Similar indole derivatives form dimeric or chain-like motifs via O–H···N/O interactions .
Biological Activity
Methyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS No. 73967-71-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and therapeutic implications based on diverse research findings.
- Molecular Formula : C₁₂H₁₃N₁O₃
- Molecular Weight : 219.24 g/mol
- Melting Point : 205-208 °C
- Boiling Point : 406.7 °C at 760 mmHg
- Density : 1.282 g/cm³
Biological Activity Overview
This compound exhibits a range of biological activities, particularly as an inhibitor of the enzyme 5-lipoxygenase (5-LO) , which plays a crucial role in the inflammatory response. This inhibition suggests potential applications in treating various inflammatory diseases. Additionally, studies indicate its effects on cancer cell proliferation and neuroprotection.
Table 1: Biological Activities of this compound
The primary mechanism of action for this compound is its inhibitory effect on 5-lipoxygenase , which is involved in the synthesis of leukotrienes from arachidonic acid. This pathway is significant in various inflammatory conditions, including asthma and arthritis.
Case Studies
-
Inhibition of Leukotriene Synthesis :
- A study demonstrated that this compound effectively reduced leukotriene synthesis in vitro, indicating its potential for managing asthma and other inflammatory diseases .
-
Neuroprotection in Cellular Models :
- Research involving neuronal cell lines showed that this compound could protect against oxidative stress-induced damage, suggesting its utility in neurodegenerative disease models .
- Anticancer Activity :
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, which may vary based on desired yield and purity. The general synthetic route includes:
- Formation of the indole structure.
- Introduction of the ethyl and hydroxymethyl groups.
- Carboxylation to achieve the final product.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| Ethyl 5-Hydroxy-2-methylindole-3-carboxylate | 7598-91-6 | C₁₂H₁₃N₁O₃ | Inhibitor of 5-lipoxygenase |
| Ethyl 1-Ethyl-5-hydroxy-2-methylindole | 49742-74-7 | C₁₄H₁₇N₁O₃ | Potential anti-inflammatory |
| Ethyl 5-Hydroxyindole | Not specified | C₁₀H₁₁N₂O₂ | Neuroactive properties |
These compounds differ primarily in their functional groups and substituents, which influence their biological activities and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
